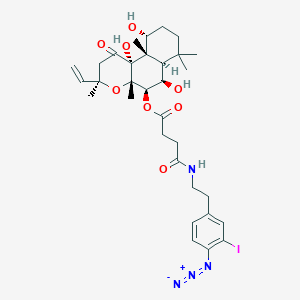
Iaps-forskolin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iaps-forskolin, also known as this compound, is a useful research compound. Its molecular formula is C32H43IN4O8 and its molecular weight is 738.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Characterization of Glucose Transport Proteins
IAPS-forskolin has been utilized as a photoaffinity probe to selectively label glucose transporters in various mammalian tissues. Its ability to covalently bind to these proteins allows researchers to study their structure and function in detail.
- Case Study : In a study conducted at the University of Wisconsin, this compound was used to label the human erythrocyte glucose transporter. The photoincorporation was specifically blocked by D-glucose, indicating the specificity of this compound for glucose transport proteins. This method provided insights into the hormonal regulation of glucose transport in muscle and adipose tissues, crucial for understanding metabolic disorders such as diabetes .
Investigating Adenylate Cyclase Activity
This compound also plays a significant role in research related to adenylate cyclase (AC) isoforms. Forskolin is known to activate ACs, which are critical for intracellular signaling pathways.
- Research Findings : A study examined the binding characteristics of this compound with various AC isoforms expressed in insect cells. The findings revealed that different isoforms exhibit distinct pharmacological profiles, with some being more sensitive to forskolin than others. This variability highlights the potential for developing isoform-selective AC activators based on forskolin derivatives .
Drug Interactions and Therapeutic Potential
The therapeutic applications of forskolin and its derivatives, including this compound, extend to their effects on intraocular pressure (IOP) and potential synergistic interactions with other drugs.
- Clinical Observations : Topical applications of forskolin have shown promise in reducing IOP in animal models and humans, suggesting its potential as a treatment for glaucoma. The mechanism involves modulation of adenylate cyclase activity, leading to increased aqueous humor outflow .
Molecular Imaging and Labeling Techniques
This compound's properties make it an excellent candidate for molecular imaging studies, particularly in understanding protein interactions within cellular membranes.
- Experimental Approach : In one study, this compound was used alongside advanced imaging techniques to visualize the incorporation of the probe into synaptic membranes. This approach allowed researchers to map out the distribution and dynamics of glucose transporters in real-time .
Summary of Applications
Propriétés
Numéro CAS |
111399-48-5 |
|---|---|
Formule moléculaire |
C32H43IN4O8 |
Poids moléculaire |
738.6 g/mol |
Nom IUPAC |
[(3R,4aS,5R,6R,6aR,10R,10aS,10bR)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate |
InChI |
InChI=1S/C32H43IN4O8/c1-7-29(4)17-22(39)32(43)30(5)21(38)12-14-28(2,3)26(30)25(42)27(31(32,6)45-29)44-24(41)11-10-23(40)35-15-13-18-8-9-20(36-37-34)19(33)16-18/h7-9,16,21,25-27,38,42-43H,1,10-15,17H2,2-6H3,(H,35,40)/t21-,25-,26-,27-,29+,30-,31+,32-/m1/s1 |
Clé InChI |
IUGVZLHMBHRXLF-ZVHPZFBOSA-N |
SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCC(=O)NCCC4=CC(=C(C=C4)N=[N+]=[N-])I)O)C)O)C |
SMILES isomérique |
C[C@@]1(CC(=O)[C@]2([C@@]3([C@@H](CCC([C@H]3[C@H]([C@H]([C@@]2(O1)C)OC(=O)CCC(=O)NCCC4=CC(=C(C=C4)N=[N+]=[N-])I)O)(C)C)O)C)O)C=C |
SMILES canonique |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCC(=O)NCCC4=CC(=C(C=C4)N=[N+]=[N-])I)O)C)O)C |
Synonymes |
3-iodo-4-azidophenethylamido-7-O-succinyldeacetylforskolin IAPS-forskolin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















